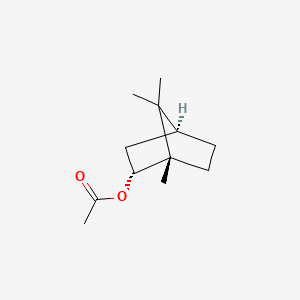

![molecular formula C₈H₁₄Cl₂N₄ B1142109 N-[4-(氨甲基)苯基]胍二盐酸盐 CAS No. 202979-33-7](/img/structure/B1142109.png)

N-[4-(氨甲基)苯基]胍二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of guanidine derivatives involves various chemical reactions, highlighting the versatility and complexity of these compounds. One method includes the reaction of monosubstituted guanidines with phenylbutenones, leading to the formation of N2-substituted 2-pyrimidinamines. This process demonstrates the reactivity of guanidine derivatives under specific conditions, providing a pathway to synthesize structurally related compounds (Wendelin & Schermanz, 1984). Similarly, the synthesis of 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)-guanidinium diperchlorate through the reaction of 2-N-phenyl-1,1,3,3-tetramethylguanidine with 2,6-diphenylpyran-4-one showcases another synthetic route, emphasizing the structural diversity achievable with guanidine derivatives (Gałęzowski et al., 1994).

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be quite complex, with the potential for various substituents that affect the molecule's overall properties. The crystal structure analysis of specific guanidine derivatives, such as 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)guanidinium diperchlorate, reveals insights into the spatial arrangement and bonding characteristics within these molecules. Such analyses are crucial for understanding the chemical behavior and reactivity of guanidine derivatives (Gałęzowski et al., 1994).

Chemical Reactions and Properties

Guanidine derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for further modification. For instance, the cyclocondensation reactions of N-amidinyliminium ions with different reactants to produce polycyclic guanidines highlight the synthetic utility of guanidine derivatives in constructing complex molecular structures (Overman & Wolfe, 2001).

Physical Properties Analysis

The physical properties of guanidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure of specific guanidine salts can reveal the arrangement of guanidine ions and their interactions with counterions, providing insights into the material's physical characteristics and potential applications (Tiritiris & Kantlehner, 2012).

Chemical Properties Analysis

The chemical properties of guanidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are key to understanding their behavior in different chemical environments. The synthesis and characterization of guanidine derivatives for molecular recognition demonstrate the functional versatility of these compounds, highlighting their ability to interact with other molecules through specific recognition mechanisms (Qi et al., 2003).

科学研究应用

抗真菌活性: 聚六亚甲基胍盐酸盐是一种与 N-[4-(氨甲基)苯基]胍二盐酸盐相关的化合物,已显示出对致病真菌的有效抗真菌活性。它显示出比两性霉素 B 更有效的抗真菌活性,并且在一定浓度范围内不会引起溶血或乳酸脱氢酶释放。该机制涉及在真菌细胞膜中形成孔,导致细胞死亡 (Choi et al., 2017).

抗丝虫病活性: N-[4-[[4-烷氧基-3-[(二烷基氨基)甲基]苯基]氨基]- 2-嘧啶基]-N'-苯基胍与 N-[4-(氨甲基)苯基]胍二盐酸盐在结构上相关,已被合成并评估其抗丝虫病特性。该研究讨论了针对成年利托莫伊德丝虫感染的抗丝虫病活性的构效关系 (Angelo et al., 1983).

心血管作用: 芳香胍化合物,包括与 N-[4-(氨甲基)苯基]胍二盐酸盐类似的化合物,已对其心血管作用进行了研究。这些化合物主要引起血管收缩而不刺激心脏活动。它们的构效关系已与 β-苯乙胺进行比较 (Hughes et al., 1975).

化学合成: 对胍衍生物的合成的研究,包括与 N-[4-(氨甲基)苯基]胍二盐酸盐在结构上相关的衍生物,提供了对这些化合物的合成方法和化学性质的见解。例如,已经探索了胍与查耳酮反应生成嘧啶胺 (Wendelin & Kerbl, 1984).

生物活性概述: 一篇综述讨论了含胍化合物的生物活性和治疗应用,包括与 N-[4-(氨甲基)苯基]胍二盐酸盐类似的化合物,涵盖了药物发现中的各种应用,突出了它们作为中枢神经系统药剂、抗炎药剂、抗糖尿病药剂、化疗药剂和在化妆品中的潜力 (Sa̧czewski & Balewski, 2013).

作用机制

While the specific mechanism of action for “N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride” is not available, guanidine, a similar compound, is a strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant .

属性

IUPAC Name |

2-[4-(aminomethyl)phenyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEQUGRLWCPWSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride | |

CAS RN |

202979-33-7 |

Source

|

| Record name | Guanidine, N-[4-(aminomethyl)phenyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202979-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

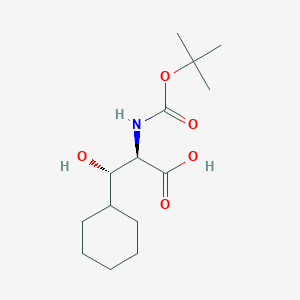

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)

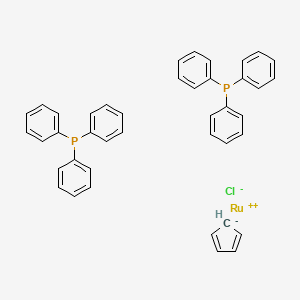

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)

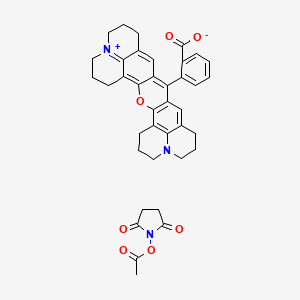

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)